[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Description
The compound [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a bis-pyrazole derivative featuring two methyl-substituted pyrazole rings connected via methylene groups to a central amine. Its molecular formula is C₁₂H₁₆N₄, with a molecular weight of 216.29 g/mol (calculated). The dimethyl substitution on the pyrazole rings enhances steric bulk and may influence electronic properties, solubility, and reactivity. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors or ligands for biological targets due to their hydrogen-bonding capabilities and metabolic stability .
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H17N5/c1-9-10(8-15(2)14-9)6-12-7-11-4-5-13-16(11)3/h4-5,8,12H,6-7H2,1-3H3 |
InChI Key |
WECTVZAYBVNFND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=NN2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable amine source. The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the pyrazole rings is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. In the case of its antileishmanial activity, the compound binds to the active site of the enzyme Lm-PTR1, inhibiting its function and leading to the death of the parasite . The binding is characterized by a lower binding free energy, indicating a strong interaction with the target enzyme.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine (CAS EN300-231880)
- Molecular Formula : C₁₆H₂₃N₃O
- Molecular Weight : 273.38 g/mol
- Key Differences : Replaces one pyrazole group with a 3-methoxyphenyl ethyl chain.
- Increased hydrophobicity (logP) due to the phenyl group, which may reduce aqueous solubility.
[(3-Bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine (CAS 1249664-39-8)
- Molecular Formula : C₁₂H₁₄BrN₃
- Molecular Weight : 280.17 g/mol
- Key Differences : Substitutes a bromophenyl group for the dimethylpyrazole moiety.
- Impact: Bromine’s electron-withdrawing effect may increase reactivity in electrophilic substitution reactions.
1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine trihydrochloride
- Molecular Formula : C₁₀H₁₈Cl₃N₅ (salt form)
- Molecular Weight : 219.69 g/mol (free base)
- Key Differences : Replaces one pyrazole group with a piperidine ring.
- Impact :
- The cyclic amine enhances basicity and water solubility (as a hydrochloride salt).
- Piperidine’s conformational flexibility may improve binding to biological targets compared to rigid pyrazole systems.
Physicochemical Properties
*logP estimated using fragment-based methods.
Hydrogen Bonding and Crystallography
- SHELX and ORTEP programs () are critical for resolving such motifs.
- Bromophenyl Analogue : Halogen bonding (C–Br···N) may compete with classical hydrogen bonds, leading to distinct crystal packing .
- Piperidine Derivative : The cyclic amine can participate in N–H···O/N interactions, enhancing solubility in polar solvents .
Biological Activity
The compound [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a member of the pyrazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features two pyrazole moieties connected by a methylamine bridge. This unique structure contributes to its biological activity and interaction with various molecular targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, derivatives with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 | 49.85 |
| Pyrazole carboxamide derivatives | HCT116 | 0.39 |
These studies indicate that compounds with pyrazole cores can exhibit significant cytotoxicity against cancer cells, suggesting that [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine may also possess similar properties .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenases (COX), which play a crucial role in inflammation pathways. The compound's structural features may enhance its interaction with COX enzymes, leading to reduced inflammatory responses .
Antimicrobial Activity
Research indicates that pyrazole derivatives can exhibit antimicrobial properties against a variety of pathogens. The exact mechanisms often involve disruption of microbial cell membranes or inhibition of essential microbial enzymes. The compound may share these characteristics, making it a candidate for further exploration in antimicrobial applications .
The biological activity of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory processes.
- Receptor Modulation : Binding to receptors can alter signaling pathways that lead to apoptosis in cancer cells or modulation of inflammatory responses.
- DNA Interaction : Some pyrazole derivatives have demonstrated the ability to bind to DNA, affecting replication and transcription processes in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives similar to [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine:
Study 1: Anticancer Efficacy
A study by Wei et al. reported that certain pyrazole derivatives exhibited significant cytotoxicity against A549 lung cancer cells with IC50 values around 26 µM. This suggests that modifications in the pyrazole structure can enhance anticancer properties .
Study 2: Anti-inflammatory Activity
Research on related compounds has shown effective inhibition of COX enzymes, leading to decreased production of pro-inflammatory mediators. This activity was observed in both in vitro and in vivo models .
Study 3: Antimicrobial Potential
In vitro assays demonstrated that various pyrazole derivatives inhibited the growth of both gram-positive and gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
